This compound can be sourced from various chemical suppliers and is primarily utilized in research settings. Its classification as an amino acid derivative places it within a broader category of compounds that have significant implications in pharmacology and organic synthesis. The molecular formula for this compound is , and it possesses a molecular weight of approximately 349.5 g/mol .
The synthesis of (3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate typically involves several key steps:
The specific reaction conditions, including temperature, solvent choice, and reaction time, can significantly affect the yield and purity of the final product. For example, reactions may be conducted under anhydrous conditions to prevent hydrolysis .
The molecular structure of (3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate features several functional groups:
The stereochemistry at positions 3, 4, and 5 is crucial for its biological interactions and is indicated by the R/S configuration .
(3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate can partake in various chemical reactions:
These reactions are essential for exploring its potential as a pharmaceutical agent.
The physical properties of (3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature .
(3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate has several scientific applications:
Its role in synthesizing dolastatin derivatives highlights its importance in developing new anticancer agents .
This compound serves as a high-value synthetic intermediate for manufacturing potent tubulin polymerization inhibitors, most notably Monomethyl auristatin E (MMAE). MMAE functions by disrupting microtubule dynamics in dividing cells, leading to mitotic arrest and apoptosis. The benzyl(methyl)amino group at the C4 position of the compound acts as a protected amine, which is strategically introduced to facilitate later deprotection stages during MMAE synthesis. This protection is essential because the free amine is required for final amide bond formation with the antibody component in ADCs but must remain inert during earlier synthetic steps to avoid side reactions [6].
The tert-butyl ester group provides orthogonal protection for the carboxylic acid functionality. Unlike methyl or ethyl esters, tert-butyl esters can be removed under mildly acidic conditions (e.g., trifluoroacetic acid) without affecting other sensitive groups in the molecule. This selectivity is critical when synthesizing MMAE, which contains multiple labile bonds. Industrial batch synthesis of this intermediate achieves ≥98% purity [2], a necessary standard to prevent carry-over impurities that could compromise the efficacy of the final cytotoxic payload.
Table 2: Comparative Analysis of Dolastatin Intermediates
Intermediate CAS | Key Functional Groups | Role in MMAE Synthesis | Protection Strategy |
---|---|---|---|
870640-64-5 (This Compound) | Benzyl(methyl)amino, tert-butyl ester | Amine/carboxyl protection | Orthogonal deprotection |
120205-58-5 | (Benzyloxy)carbonyl, tert-butyl ester | Carbamate protection | Hydrogenolysis |
135383-55-0 | Cbz-amino, hydroxy | Hydroxyl precursor | Selective oxidation |
The stereochemical configuration (3R,4S,5S) of this intermediate is indispensable for replicating the bioactive conformation of natural dolastatins. The chiral centers at C3, C4, and C5 dictate spatial orientation analogous to dolaisoleucine—a non-proteinogenic amino acid subunit in dolastatin 10. Computational studies confirm that deviations from this stereochemistry reduce tubulin-binding affinity by >100-fold, underscoring the necessity of stereochemical precision [5] [8].
Structurally, the methoxy group at C3 mimics the terminal oxygen functionalities in dolastatins, participating in hydrogen-bonding networks within the tubulin binding pocket. Meanwhile, the branched 5-methylhexanoate chain (with S-configuration at C5) enhances hydrophobic interactions with the tubulin β-subunit. The benzyl group on the tertiary amine serves dual purposes: it sterically shields the nascent amine from undesired nucleophilic attacks during synthesis, and later, it is smoothly removed via hydrogenolysis (Pd/C, H₂) to generate the secondary amine required for coupling with valine-citrulline linkers in ADCs [3] [6]. This deprotection is highly selective due to the robust nature of the tert-butyl ester and methoxy ether under hydrogenation conditions.
Within ADC development, this compound occupies a critical position in the "payload synthesis" phase—specifically as Intermediate-13 for MMAE [6]. MMAE serves as the cytotoxic component in FDA-approved ADCs like Brentuximab vedotin (Adcetris®). The incorporation pathway involves:
The intermediate’s stability profile allows for cold-chain logistics (2–8°C transport), which is essential for maintaining stereochemical integrity during industrial-scale manufacturing [3]. Furthermore, its high purity (≥98%) ensures minimal batch-to-batch variability—a non-negotiable requirement in ADC payload synthesis where impurities can trigger antibody aggregation or off-target toxicity.
Table 3: Role in ADC Manufacturing Workflow
Development Phase | Function of This Intermediate | Quality Controls | Downstream Product |
---|---|---|---|
Payload Synthesis | Core scaffold for MMAE assembly | Chiral HPLC (≥98% ee) | MMAE (C₃₉H₆₇N₅O₇) |
Linker-Payload Conjugation | Provides amine for amide coupling | Residual solvent testing | Maleimidocaproyl-valine-citrulline-MMAE |
ADC Conjugation | Carboxylic acid for antibody ligation | Aggregation profiling | Final ADC (e.g., Brentuximab vedotin) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0